molecular formula C10H12BrNO B1411708 3-Bromo-N,N,5-trimethylbenzamide CAS No. 1369934-16-6

3-Bromo-N,N,5-trimethylbenzamide

Cat. No.: B1411708
CAS No.: 1369934-16-6
M. Wt: 242.11 g/mol
InChI Key: OUJMMVKPTHAVJM-UHFFFAOYSA-N
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Description

3-Bromo-N,N,5-trimethylbenzamide is a synthetic organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol. This compound is characterized by the presence of a bromine atom and three methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-N,N,5-trimethylbenzamide typically involves the bromination of N,N,5-trimethylbenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Chemical Reactions Analysis

3-Bromo-N,N,5-trimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-N,N,5-trimethylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N,5-trimethylbenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and the amide group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-Bromo-N,N,5-trimethylbenzamide can be compared with other similar compounds, such as:

    3-Bromo-N,N-dimethylbenzamide: This compound has two methyl groups instead of three and exhibits different chemical reactivity and biological activities.

    3-Bromo-N,N-dimethylaniline: This compound lacks the amide group and has different applications and properties.

    3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine: This compound contains trimethylsilyl groups, which significantly alter its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and amide functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-N,N,5-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJMMVKPTHAVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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